molecular formula C13H17ClO3 B1675961 MCPA-butyl CAS No. 1713-12-8

MCPA-butyl

Cat. No. B1675961
CAS RN: 1713-12-8
M. Wt: 256.72 g/mol
InChI Key: PKRRSPSPRIGHQE-UHFFFAOYSA-N
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Description

MCPA-butyl, also known as butyl (4-chloro-2-methylphenoxy)acetate , is a derivative of MCPA . It is a selective herbicide with systemic activity, disrupting plant hormone responses and used for controlling broadleaf weeds .


Synthesis Analysis

MCPA-butyl can be synthesized from the corresponding phenol by exposing it to chloroacetic acid and dilute base in a straightforward substitution reaction . Recent studies have also explored the synthesis of herbicidal ionic liquids based on MCPA .


Molecular Structure Analysis

The molecular formula of MCPA-butyl is C13H17ClO3 . It has an average mass of 256.725 Da and a monoisotopic mass of 256.086609 Da .


Chemical Reactions Analysis

MCPA-butyl, as a derivative of MCPA, acts by mimicking the action of the plant growth hormone auxin, which results in uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant .


Physical And Chemical Properties Analysis

MCPA-butyl has a density of 1.1±0.1 g/cm³, a boiling point of 332.2±27.0 °C at 760 mmHg, and a flash point of 124.8±22.7 °C . It has a molar refractivity of 67.6±0.3 cm³, and a molar volume of 227.7±3.0 cm³ .

Scientific Research Applications

Comparative Effects on Algal Growth

MCPA-butyl, among other herbicides, has been studied for its impact on aquatic ecosystems, particularly on the green alga Selenastrum capricornutum. Research has shown that pesticide formulations, including MCPA, can have greater toxic effects than the active ingredient alone, affecting algal growth and photosynthesis. Such studies highlight the ecological risks associated with the use of MCPA in agriculture and its potential to harm non-target species in aquatic environments (Caux, Ménard, & Kent, 1996).

Enhancing Esterification Processes

In the field of biochemical engineering, MCPA-butyl esters, preferred for their low water solubility and environmental friendliness, have been synthesized using immobilized lipase catalysis under microwave irradiation. This process intensification study showcases the potential of using MCPA for sustainable herbicide formulations, offering a greener alternative to traditional chemical synthesis methods (Shinde & Yadav, 2014).

Toxicity Evaluation in Aquatic and Terrestrial Organisms

Studies have also delved into the toxicity of MCPA, including its effects on Cyprinus carpio embryos. These investigations help in understanding the environmental impact of MCPA, shedding light on its potential dangers to non-target aquatic organisms and further emphasizing the need for cautious use in agricultural practices to prevent ecosystem damage (Sun et al., 2021).

Pesticide Exposure Assessment

Research has aimed at identifying factors that influence exposure to MCPA among farm applicators, emphasizing the significance of understanding and managing exposure to ensure safety in agricultural settings. This study underlines the importance of protective measures and proper handling practices to minimize health risks associated with herbicide use (Arbuckle et al., 2002).

Mechanistic Studies on Herbicide Action

Further research has explored the mechanism of action of phenoxy-acid compounds like MCPA on plant mitochondria, providing insights into how these herbicides affect plant physiology at the cellular level. Such studies contribute to a deeper understanding of herbicide action, potentially guiding the development of more targeted and environmentally friendly pest management strategies (Matlib, Kirkwood, & Smith, 1972).

Future Directions

MCPA-butyl, as a widely used herbicide, has been the subject of various studies. Recent research has focused on the development of controlled release formulations of pesticides, including MCPA-butyl, to reduce the volatilization and leaching risks . This could potentially improve the use efficiency and reduce the off-target effects of pesticides.

properties

IUPAC Name

butyl 2-(4-chloro-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c1-3-4-7-16-13(15)9-17-12-6-5-11(14)8-10(12)2/h5-6,8H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRRSPSPRIGHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042112
Record name MCPA-butyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MCPA-butyl

CAS RN

1713-12-8
Record name MCPA-butyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MCPA-butyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MCPA-butyl
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URL https://comptox.epa.gov/dashboard/DTXSID5042112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 4-chloro-o-tolyloxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.445
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Record name MCPA-BUTYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
RE Gaskin, GW Woon - Weed Research, 1994 - Wiley Online Library
… Uptake of [''*C]HE was marginally reduced by MCPB-butyl but not by MCPA-butyl, and 2,4-D butyl was the only form to enhance foliar penetration of [' '*C]HE. In contrast to the butyl …
Number of citations: 3 onlinelibrary.wiley.com
FA Qureshi, WHV Born - Canadian Journal of Plant Science, 1979 - cdnsciencepub.com
Injury to barley (Hordeum vulgare L.) caused by the foliar-applied wild oat (Avena fatua L.) herbicide diclofop-methyl {methyl 2-[4-(2,4-dichlorophenoxy) phenoxy] propanoate} was …
Number of citations: 13 cdnsciencepub.com
PB Hoyt, AC Carder - Research Report. North Central Weed Control …, 1960 - cabdirect.org
… Abstract : MCPA butyl ester applied at 2-16 oz/ac on 12 July to dense stands of Equisetum arvense in a one-year-old stand of Festuca rubra gave 89-100% control. 2, 4-D butyl ester at 2…
Number of citations: 0 www.cabdirect.org
EV Mccurdy - Canada thistle and perennial sowthistle., 1960 - cabdirect.org
… 2, 4-D and MCPA butyl ester applied at 0.25, 0.5 and 1 pounds per acre and MCPA butyl ester at 0.5, 1 and 2 pounds per acre were ineffective. …
Number of citations: 1 www.cabdirect.org
JT O'DONOVAN, PA O'SULLIVAN… - Weed …, 1983 - Wiley Online Library
… L'absorption ou la translocation du paraquat '"'C pendant les 24 h qui suivent le traitement ne sont pas modifiees lorsqu'on y adjoint du MCPA dimethylamine ou du MCPA butyl ester. …
Number of citations: 16 onlinelibrary.wiley.com
HA Friesen - Flax., 1960 - cabdirect.org
… Treatments with TCA 3-6 pounds per acre + MCPA butyl ester 0.5 pounds per acre and dalapon 0.75-1.5 pounds per acre + MCPA butyl ester 0.5 pounds per acre, significantly …
Number of citations: 0 www.cabdirect.org
PB Hoyt, AC Carder - Research Report. North Central Weed Control …, 1960 - cabdirect.org
… Treatments with MCPA butyl ester at 2-4 oz/ac or amitrole applied before 3 July or at rates below 1 pounds per acre were ineffective.-MGG …
Number of citations: 0 www.cabdirect.org
ES Molberg - Other herbaceous perennial weeds., 1960 - cabdirect.org
… Abstract : MCPA butyl ester applied in aqueous solution at 0.125 pounds per acre gave better control of Equisetum arvense in a Festuca rubra pasture than 2, 4-D butyl ester 0.25 …
Number of citations: 1 www.cabdirect.org
FC Allen - Proceedings 13th NZ Weed Contr. Conf., 1960 - cabdirect.org
… were applied with a logarithmic sprayer to determine their optimum rates for successful cutty grass control in pastures: mixed sodium and potassium salts of MCPA, MCPA butyl ester, …
Number of citations: 2 www.cabdirect.org
GW Selleck - Weeds, 1964 - cambridge.org
Complete control of established plants of absinth wormwood (Artemisia absinthium) was obtained with a single application of borax derivatives at 650 lb/A or less. Of several phenoxy-…
Number of citations: 2 www.cambridge.org

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